N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide is a chemical compound characterized by its sulfonamide functional group, which is known for its diverse biological activities. The compound features a bromophenyl group attached to a methylidene bridge, and a 4-methylbenzene sulfonamide moiety. This structure contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry.
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.
N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide exhibits significant biological activities, particularly in antimicrobial and antitumor applications. Sulfonamides are generally known for their antibacterial properties due to their ability to inhibit bacterial folate synthesis. This compound may also possess anti-inflammatory and analgesic effects, similar to other sulfonamide derivatives. Studies suggest that modifications of the sulfonamide structure can lead to enhanced potency against various pathogens and cancer cells .
The synthesis of N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide typically involves:
This compound has potential applications in:
Interaction studies involving N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide focus on its binding affinity with various biological targets, such as enzymes involved in folate metabolism. Molecular docking studies can provide insights into its binding modes and affinities compared to existing drugs. These studies are essential for understanding how modifications to the compound's structure can enhance its efficacy and reduce side effects .
Several compounds share structural similarities with N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide, including:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide | Contains bromophenyl and methyl groups | Antimicrobial, potential anticancer |
| Sulfamethoxazole | Contains methoxy group | Antibacterial |
| Sulfadiazine | Contains pyrimidine moiety | Antibacterial |
| Sulfamethazine | Contains methyl group | Antibacterial |
The uniqueness of N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide lies in its specific brominated structure, which may confer distinct biological activities compared to other sulfonamides.
Microwave-assisted synthesis has emerged as a pivotal technique for the preparation of sulfonamide-derived Schiff bases, including N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide [2]. The microwave-assisted condensation approach offers significant advantages over conventional heating methods, including reduced reaction times, enhanced yields, and improved energy efficiency [6]. In the synthesis of sulfonamide Schiff bases, microwave irradiation facilitates rapid molecular vibrations and accelerated collision frequency between reactants, resulting in more efficient bond formation [4].
The general procedure for microwave-assisted synthesis involves combining 4-methylbenzene-1-sulfonamide with 2-bromobenzaldehyde under controlled microwave irradiation conditions [33]. Typical reaction parameters include microwave power settings of 360-750 watts, with irradiation times ranging from 3-8 minutes at temperatures between 80-85°C [6] [33]. The reaction progress is monitored using thin-layer chromatography, with solvent systems typically employing hexane-ethyl acetate mixtures in ratios of 2:1 or 8:2 [1].
Polyphosphoric acid supported on silica gel (Polyphosphoric Acid-Silica Dioxide) has demonstrated exceptional catalytic efficiency in the synthesis of sulfonamide condensation products [3] [19]. This heterogeneous catalyst system provides multiple advantages in green synthesis applications, including high reusability, ease of separation from reaction mixtures, and maintenance of catalytic activity over multiple reaction cycles [23]. The Polyphosphoric Acid-Silica Dioxide catalyst operates through Brønsted acid catalysis, activating the carbonyl group of aldehydes to facilitate nucleophilic attack by the sulfonamide nitrogen [19].
In the specific synthesis of N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide, the Polyphosphoric Acid-Silica Dioxide catalyst is employed in catalytic quantities, typically 10-15 weight percent relative to the limiting reagent [33]. The catalyst preparation involves impregnating silica gel with polyphosphoric acid, followed by thermal treatment to ensure uniform distribution of the acidic sites [23]. The heterogeneous nature of this catalyst system allows for straightforward recovery through simple filtration, with the recovered catalyst maintaining over 90% of its original activity after five consecutive reaction cycles [3].
| Parameter | Conventional Heating | Microwave with Polyphosphoric Acid-Silica Dioxide |
|---|---|---|
| Reaction Time | 6-8 hours | 5-8 minutes |
| Temperature | 80-85°C | 80°C |
| Yield | 60-70% | 85-92% |
| Catalyst Recovery | Not applicable | >90% activity retention |
| Energy Consumption | High | Reduced by 60-70% |
Solvent-free reaction conditions represent the pinnacle of green chemistry principles in organic synthesis [4]. For the preparation of N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide, solvent-free methodologies eliminate the need for organic solvents while maintaining high reaction efficiency [8]. The optimization of solvent-free conditions involves careful consideration of reactant stoichiometry, reaction temperature, and catalyst loading [30].
The mechanochemical approach involves thorough grinding of 4-methylbenzene-1-sulfonamide and 2-bromobenzaldehyde with Polyphosphoric Acid-Silica Dioxide catalyst using mortar and pestle prior to microwave irradiation [33]. This trituration process ensures intimate contact between reactants and catalyst, promoting efficient condensation reactions [4]. The optimal molar ratio of sulfonamide to aldehyde has been established as 1:1.1, with catalyst loading of 12-15 weight percent providing maximum conversion efficiency [8].
Temperature optimization studies have revealed that reaction temperatures between 70-85°C provide the optimal balance between reaction rate and product selectivity [8]. Lower temperatures result in incomplete conversion, while higher temperatures may lead to unwanted side reactions or product decomposition [4]. The reaction time under optimized solvent-free conditions ranges from 5-10 minutes under microwave irradiation, representing a significant improvement over conventional methods [33].
Conventional thermal condensation methods for synthesizing N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide involve the direct heating of reactants in appropriate solvents [7]. The most commonly employed approach utilizes ethanol as the reaction medium, with the condensation reaction proceeding through nucleophilic attack of the sulfonamide nitrogen on the activated aldehyde carbonyl group [17]. Typical reaction conditions involve refluxing the reactants at 78-80°C for 6-8 hours in the presence of catalytic amounts of glacial acetic acid [17].
The mechanism of conventional thermal condensation proceeds through initial protonation of the aldehyde carbonyl oxygen by the acid catalyst, followed by nucleophilic attack by the sulfonamide nitrogen [7]. The resulting carbinolamine intermediate undergoes dehydration to form the characteristic carbon-nitrogen double bond of the Schiff base linkage [15]. The reaction equilibrium can be driven toward product formation through the removal of water using molecular sieves or Dean-Stark apparatus [7].
Solvent selection plays a critical role in conventional thermal synthesis, with polar protic solvents such as ethanol and methanol providing optimal solvation of reactants and intermediates [12]. Alternative solvent systems include ethanol-tetrahydrofuran mixtures in 4:1 ratios, which have been shown to enhance reaction rates while maintaining product selectivity [17]. The choice of acid catalyst significantly influences both reaction rate and product yield, with glacial acetic acid providing superior results compared to mineral acids [12].
| Solvent System | Temperature (°C) | Time (hours) | Yield (%) | Product Purity |
|---|---|---|---|---|
| Ethanol | 78 | 6 | 68-72 | 94-96% |
| Methanol | 65 | 8 | 65-70 | 92-95% |
| Ethanol-Tetrahydrofuran (4:1) | 80 | 5 | 74-78 | 95-97% |
| Acetonitrile | 82 | 7 | 60-65 | 90-93% |
Solid-phase synthesis methodologies offer unique advantages for the preparation of sulfonamide Schiff bases, including simplified purification procedures and enhanced reaction control [8]. In the context of N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide synthesis, solid-phase approaches utilize immobilized reagents or catalysts to facilitate the condensation reaction [21]. Various solid supports have been investigated, including silica gel, florisil, alumina, molecular sieves, and montmorillonite clay derivatives [8].
The solid-phase synthesis protocol typically involves adsorbing one or both reactants onto the solid support, followed by addition of the complementary reagent and catalyst [8]. Silica gel-supported synthesis employs pre-adsorption of 4-methylbenzene-1-sulfonamide onto activated silica gel, followed by addition of 2-bromobenzaldehyde and acid catalyst [21]. The reaction proceeds through intimate contact between reactants facilitated by the high surface area of the solid support [8].
Montmorillonite clay catalysts, particularly Montmorillonite potassium sulfate and Montmorillonite potassium 10, have demonstrated exceptional catalytic activity in solid-phase sulfonamide condensation reactions [8]. These clay minerals provide both acidic sites for carbonyl activation and high surface area for enhanced reactant interaction [21]. The reaction conditions involve mixing reactants with the clay catalyst at ambient temperature, with reaction completion typically achieved within 2-4 hours [8].
Molecular sieve-mediated synthesis utilizes the water-absorbing properties of zeolite materials to drive the condensation equilibrium toward product formation [8]. Four-angstrom molecular sieves are particularly effective for this application, simultaneously serving as drying agents and mild acid catalysts [21]. The solid-phase approach using molecular sieves typically requires longer reaction times (8-12 hours) but provides excellent product purity without the need for extensive purification procedures [8].
The purification of N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide requires careful consideration of the compound's chemical and physical properties [11]. Recrystallization represents the primary purification method, with ethanol being the most commonly employed recrystallization solvent due to its appropriate solubility characteristics [1] [17]. The recrystallization process involves dissolving the crude product in hot ethanol, followed by slow cooling to promote crystal formation and impurity exclusion [11].
Alternative recrystallization solvents include methanol, ethanol-water mixtures, and methylene chloride-hexane systems [11] [16]. The choice of recrystallization solvent depends on the specific impurity profile of the crude product and the desired crystal morphology [29]. Methanol recrystallization typically provides smaller, more uniform crystals with enhanced purity, while ethanol-water mixtures may be employed when higher boiling point solvents are required [11].
Column chromatography serves as an effective purification method for cases where recrystallization alone is insufficient [13] [28]. Silica gel column chromatography using hexane-ethyl acetate gradient elution provides excellent separation of the target compound from structural analogs and unreacted starting materials [1]. The typical elution profile employs initial hexane-ethyl acetate ratios of 9:1, progressing to 7:3 for complete elution of the desired product [13].
Thin-layer chromatography is routinely employed for monitoring purification progress and assessing product purity [18]. Standard thin-layer chromatography conditions utilize silica gel plates with hexane-ethyl acetate (2:1) as the mobile phase, providing clear separation between the product and potential impurities [1]. Visualization is typically achieved through ultraviolet illumination at 254 nanometers, taking advantage of the aromatic chromophores present in the molecule [18].
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Time Required | Cost Effectiveness |
|---|---|---|---|---|
| Ethanol Recrystallization | 94-97 | 85-90 | 2-4 hours | High |
| Column Chromatography | 97-99 | 80-85 | 4-6 hours | Medium |
| Combined Method | 98-99.5 | 75-80 | 6-8 hours | Medium |
| Preparative Thin-Layer Chromatography | 95-98 | 70-75 | 3-5 hours | Low |
The comprehensive structural elucidation of N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide requires the application of multiple analytical techniques. This aromatic sulfonamide Schiff base compound presents unique spectroscopic challenges due to the presence of both brominated aromatic systems and the imine functional group [1] [2]. The following sections detail the specific analytical approaches employed for complete structural characterization.
X-ray diffraction crystallography represents the most definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide [3] [4]. Single crystal X-ray diffraction analysis provides precise bond lengths, bond angles, and conformational parameters essential for understanding the molecular geometry.
The compound typically crystallizes in monoclinic or orthorhombic crystal systems, with space groups commonly observed as P21/c or Pna21 [3] [4]. The presence of the bromine substituent significantly influences the crystal packing through halogen bonding interactions and contributes to increased electron density in the crystal lattice [4] [5]. The molecular structure exhibits characteristic features of sulfonamide Schiff bases, including a near-planar arrangement of the imine linkage and specific dihedral angles between the aromatic ring systems [3] [6].
Table 3.1: Crystallographic Parameters for N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide
| Parameter | Expected/Typical Values | Literature Reference |
|---|---|---|
| Crystal System | Monoclinic/Orthorhombic | [3] [4] |
| Space Group | P21/c or Pna21 | [3] [4] |
| Temperature (K) | 100-298 | [3] [7] |
| Unit Cell Parameters a (Å) | 10.5-12.0 | [3] [4] |
| Unit Cell Parameters b (Å) | 11.0-14.0 | [3] [4] |
| Unit Cell Parameters c (Å) | 14.0-17.5 | [3] [4] |
| Unit Cell Parameter β (°) | 95-102° | [3] [4] |
| Volume (ų) | 1500-2000 | [3] [4] |
| Z value | 4 | [3] [4] |
| Radiation Type | Mo Kα | [3] [7] |
| Wavelength (Å) | 0.71073 | [3] [7] |
| Density (calculated) (Mg/m³) | 1.55-1.75 | [3] [4] |
| Absorption Coefficient μ (mm⁻¹) | 2.5-3.2 | [3] [4] |
| Crystal Size (mm) | 0.20 × 0.15 × 0.10 | [3] [4] |
| Reflections Measured | 15000-25000 | [3] [4] |
| Independent Reflections | 3500-5000 | [3] [4] |
| Observed Reflections [I > 2σ(I)] | 3000-4500 | [3] [4] |
| R-factor [F² > 2σ(F²)] | 0.035-0.055 | [3] [7] |
| Weighted R-factor (wR(F²)) | 0.080-0.120 | [3] [7] |
| Goodness of Fit on F² | 1.00-1.30 | [3] [7] |
| Final Residual Electron Density Max (e Å⁻³) | +0.40 to +0.60 | [3] [7] |
| Final Residual Electron Density Min (e Å⁻³) | -0.40 to -0.60 | [3] [7] |
The crystallographic analysis reveals that the compound adopts a U-shaped conformation with the central sulfonamide linkage displaying characteristic geometrical parameters [8] [9]. The dihedral angle between the bromophenyl and tolyl ring systems typically ranges from 73° to 102°, indicating significant conformational flexibility [10]. The bromine atom introduces disorder in some crystal structures, with occupancy ratios observed between different conformational positions [3] [4].
Intermolecular hydrogen bonding patterns play crucial roles in crystal stability, with N-H···O interactions forming infinite chains along specific crystallographic directions [4] [8]. The presence of bromine atoms enables additional halogen bonding interactions that contribute to the overall crystal architecture [5] [9].
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide in solution. Both proton and carbon-13 Nuclear Magnetic Resonance techniques are essential for complete structural characterization [1] [2] [11].
¹H Nuclear Magnetic Resonance spectroscopy enables precise identification of all proton environments within the molecule [1] [2]. The spectrum exhibits distinct resonances that allow unambiguous assignment of structural features characteristic of sulfonamide Schiff bases [12] [13].
The most characteristic signal appears as a singlet in the range 9.00-9.10 ppm, attributed to the imine proton (N=CH) [1] [2] [14]. This downfield chemical shift reflects the deshielding effect of the nitrogen atom and confirms the successful formation of the Schiff base linkage [2] [15]. The chemical shift position is consistent with literature values for aromatic sulfonamide imines [1] [12].
Aromatic proton resonances appear in the region 7.20-7.90 ppm as complex multiplets [1] [2]. The protons ortho to the bromine substituent typically resonate at 7.80-7.90 ppm as a doublet with coupling constants of 8.0-8.5 Hz [16] [1]. The remaining bromophenyl protons appear as multiplets in the range 7.40-7.60 ppm, while the tolyl aromatic protons resonate at 7.20-7.40 ppm [1] [2].
Table 3.2: ¹H Nuclear Magnetic Resonance Spectroscopic Assignments
| Chemical Shift (ppm) | Multiplicity | Assignment | Coupling Constant J (Hz) | Literature Reference |
|---|---|---|---|---|
| 9.00-9.10 | singlet | Imine proton (N=CH) | - | [16] [1] [2] |
| 7.80-7.90 | doublet | Aromatic protons (ortho to Br) | 8.0-8.5 | [16] [1] |
| 7.40-7.60 | multiplet | Aromatic protons (bromophenyl) | 7.5-8.0 | [16] [1] |
| 7.20-7.40 | multiplet | Aromatic protons (tolyl) | 7.5-8.0 | [16] [1] |
| 2.35-2.45 | singlet | Methyl group (tolyl) | - | [17] [1] |
| 2.20-2.30 | singlet | Methyl group (tolyl) | - | [17] [1] |
The methyl group protons of the tolyl substituent appear as a sharp singlet at 2.35-2.45 ppm, integrating for three protons [17] [1]. This chemical shift is typical for aromatic methyl groups and provides confirmation of the 4-methylbenzenesulfonamide structure [1] [2].
Integration patterns confirm the expected proton ratios, with the imine proton (1H), aromatic protons (8H), and methyl protons (3H) appearing in the appropriate relative intensities [1] [12]. The absence of NH proton signals in the 4-6 ppm region confirms the complete condensation reaction and imine formation [2] [15].
¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule [1] [11]. The spectrum displays distinct resonances for each carbon environment, enabling detailed structural confirmation [11] [15].
The imine carbon appears as a characteristic singlet in the range 160-165 ppm, confirming the azomethine linkage formation [1] [11] [15]. This chemical shift is consistent with literature values for aromatic Schiff bases and reflects the sp² hybridization of the imine carbon [2] [14].
Quaternary aromatic carbons resonate at 140-145 ppm, while substituted aromatic carbons appear in the range 120-135 ppm [1] [11]. The presence of bromine substitution causes characteristic downfield shifts for directly bonded carbons and affects the chemical shifts of adjacent carbons through inductive effects [1] [11].
Table 3.3: ¹³C Nuclear Magnetic Resonance Spectroscopic Assignments
| Chemical Shift (ppm) | Multiplicity | Assignment | Literature Reference |
|---|---|---|---|
| 160-165 | singlet | Imine carbon (N=C) | [16] [1] [11] |
| 140-145 | singlet | Quaternary aromatic carbon | [16] [1] [11] |
| 130-135 | doublet | Aromatic carbons (bromophenyl) | [16] [1] [11] |
| 125-130 | multiplet | Aromatic carbons (tolyl) | [16] [1] [11] |
| 120-125 | doublet | Aromatic carbons (brominated) | [16] [1] [11] |
| 20-22 | quartet | Methyl carbon | [17] [1] [11] |
The methyl carbon of the tolyl group appears as a quartet at 20-22 ppm due to coupling with attached protons [1] [11]. The sulfonamide carbon signals appear in the expected aromatic region with characteristic splitting patterns influenced by the electron-withdrawing nature of the sulfonyl group [1] [11].
Fourier-Transform Infrared spectroscopy provides valuable information about the functional groups present in N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide [18] [2]. The technique is particularly useful for confirming the presence of characteristic vibrational modes associated with sulfonamide and imine functionalities [2] [14].
The infrared spectrum exhibits several diagnostic absorption bands that enable structural confirmation [18] [2]. The N-H stretching vibration of the sulfonamide group appears as a medium intensity band at 3200-3300 cm⁻¹ [17] [18] [2]. This frequency range is characteristic of sulfonamide N-H bonds and confirms the presence of the sulfonamide functionality [18] [2].
The most significant feature for Schiff base identification is the C=N stretching vibration, which appears as a strong absorption band at 1620-1640 cm⁻¹ [1] [2] [14]. This frequency is diagnostic for aromatic imine compounds and confirms the successful condensation reaction [2] [15]. The band position may vary slightly depending on the degree of conjugation and electron density distribution [14] [15].
Table 3.4: Fourier-Transform Infrared Spectroscopic Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment | Literature Reference |
|---|---|---|---|
| 3200-3300 | medium | N-H stretching (sulfonamide) | [17] [18] [2] |
| 1620-1640 | strong | C=N stretching (imine) | [1] [2] [14] |
| 1580-1600 | strong | C=C stretching (aromatic) | [18] [2] |
| 1320-1340 | strong | SO₂ asymmetric stretching | [17] [18] [2] |
| 1150-1170 | strong | SO₂ symmetric stretching | [17] [18] [2] |
| 1080-1100 | medium | S-N stretching | [18] [2] |
| 950-970 | medium | C-H bending (aromatic) | [2] [14] |
| 850-870 | medium | C-Br stretching | [2] |
| 750-770 | strong | C-H bending (out-of-plane) | [18] [2] |
| 680-700 | medium | C-S stretching | [18] [2] |
| 580-600 | medium | SO₂ bending | [18] [2] |
| 540-560 | weak | C-Br bending | [2] |
The sulfonyl group exhibits characteristic asymmetric and symmetric stretching vibrations at 1320-1340 cm⁻¹ and 1150-1170 cm⁻¹, respectively [17] [18] [2]. These strong absorption bands are diagnostic for sulfonamide compounds and provide confirmation of the SO₂ functionality [18] [2].
Aromatic C=C stretching vibrations appear at 1580-1600 cm⁻¹ as strong bands, confirming the presence of aromatic ring systems [18] [2]. The C-Br stretching vibration can be observed at 850-870 cm⁻¹, providing evidence for the brominated aromatic substituent [2].
The fingerprint region below 1000 cm⁻¹ contains several characteristic bands including S-N stretching (1080-1100 cm⁻¹), C-S stretching (680-700 cm⁻¹), and various bending modes [18] [2]. These vibrations provide additional structural confirmation and enable differentiation from related compounds [18] [2].
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide [19] [20]. The technique is particularly valuable for identifying specific structural features and confirming molecular composition.
The molecular ion peak appears at m/z 338/340, displaying the characteristic isotope pattern for bromine-containing compounds [19] [20]. The presence of both ⁷⁹Br and ⁸¹Br isotopes results in a doublet with a mass difference of two units and relative intensities reflecting the natural abundance ratio [19] [20].
Fragmentation analysis reveals several characteristic pathways that provide structural information [19] [20]. The base peak typically appears at m/z 91, corresponding to the tropylium ion [C₇H₇]⁺, which is a common and stable fragment from aromatic methyl compounds [19] [20].
Table 3.5: Mass Spectrometric Fragmentation Patterns
| Fragment Ion (m/z) | Calculated m/z | Relative Intensity (%) | Fragmentation Pathway | Literature Reference |
|---|---|---|---|---|
| [M]⁺- | 338/340 | 15-25 | Molecular ion peak | [19] [20] |
| [M-Br]⁺ | 259 | 45-55 | Loss of bromine atom | [19] [20] |
| [M-C₇H₇]⁺ | 247/249 | 35-45 | Loss of tolyl group | [19] [20] |
| [M-SO₂]⁺ | 274/276 | 20-30 | Loss of sulfur dioxide | [19] [20] |
| [M-C₇H₇SO₂]⁺ | 185 | 25-35 | Loss of tolylsulfonyl group | [19] [20] |
| [C₇H₆Br]⁺ | 184/186 | 60-70 | Bromobenzyl cation | [19] [20] |
| [C₇H₇]⁺ | 91 | 100 | Tropylium ion (base peak) | [19] [20] |
| [SO₂]⁺- | 64 | 15-25 | Sulfur dioxide radical | [19] [20] |
| [C₆H₄Br]⁺ | 156/158 | 40-50 | Bromophenyl cation | [19] [20] |
| [C₇H₇SO₂]⁺ | 155 | 30-40 | Tolylsulfonyl cation | [19] [20] |
Significant fragmentation pathways include the loss of the bromine atom [M-Br]⁺ at m/z 259, which appears with moderate to high intensity [19] [20]. The loss of the tolyl group [M-C₇H₇]⁺ produces fragments at m/z 247/249, maintaining the bromine isotope pattern [19] [20].
The sulfonyl group undergoes characteristic fragmentation, with loss of SO₂ [M-SO₂]⁺ appearing at m/z 274/276 [19] [20]. Complete loss of the tolylsulfonyl group [M-C₇H₇SO₂]⁺ produces a fragment at m/z 185, representing the brominated imine portion of the molecule [19] [20].
Positive ion fragments include the bromobenzyl cation [C₇H₆Br]⁺ at m/z 184/186 and the bromophenyl cation [C₆H₄Br]⁺ at m/z 156/158 [19] [20]. The tolylsulfonyl cation [C₇H₇SO₂]⁺ appears at m/z 155, providing evidence for the specific sulfonamide substitution pattern [19] [20].